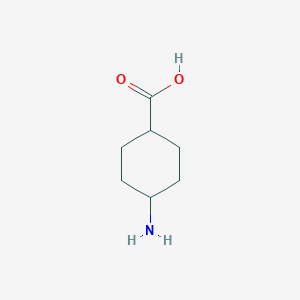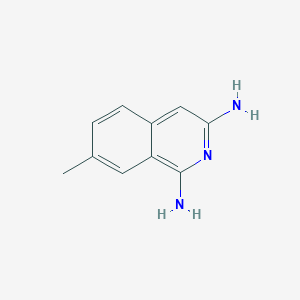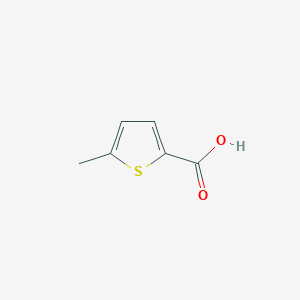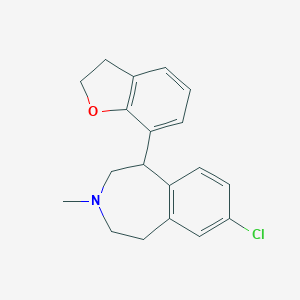
8-Chloro-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, commonly known as Lu AE58054, is a novel compound that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease and other neurological disorders. It belongs to the class of drugs known as 5-HT6 receptor antagonists.
Mécanisme D'action
Lu AE58054 works by blocking the activity of the 5-HT6 receptor, which is believed to play a role in cognitive function and memory. By inhibiting this receptor, Lu AE58054 can improve cognitive performance and memory in patients with Alzheimer's disease and other cognitive disorders.
Effets Biochimiques Et Physiologiques
Lu AE58054 has been shown to have a number of biochemical and physiological effects in animal models and humans. It can improve synaptic plasticity, increase the release of acetylcholine, and modulate the activity of various neurotransmitters in the brain. These effects are thought to contribute to its cognitive-enhancing properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Lu AE58054 in lab experiments include its high potency, selectivity, and efficacy in improving cognitive function and memory. However, its limitations include its high cost, complex synthesis, and potential side effects.
Orientations Futures
There are several future directions for research on Lu AE58054. These include studying its long-term safety and efficacy in humans, exploring its potential therapeutic applications in other cognitive disorders, and investigating its mechanism of action in more detail. Additionally, further research is needed to optimize its synthesis and develop more cost-effective methods for producing it.
Méthodes De Synthèse
The synthesis of Lu AE58054 involves several steps, including the preparation of the starting materials and the coupling of the benzofuran and benzazepine moieties. The process is complex and requires expertise in organic chemistry. The final product is obtained in high purity and yield.
Applications De Recherche Scientifique
Lu AE58054 has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other cognitive disorders. Preclinical studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease. Clinical trials have also demonstrated its efficacy in improving cognitive performance in patients with mild to moderate Alzheimer's disease.
Propriétés
Numéro CAS |
135925-21-2 |
|---|---|
Nom du produit |
8-Chloro-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Formule moléculaire |
C19H20ClNO |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C19H20ClNO/c1-21-9-7-14-11-15(20)5-6-16(14)18(12-21)17-4-2-3-13-8-10-22-19(13)17/h2-6,11,18H,7-10,12H2,1H3 |
Clé InChI |
MAUFEMWATYGIAF-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C=CC(=C2)Cl)C(C1)C3=CC=CC4=C3OCC4 |
SMILES canonique |
CN1CCC2=C(C=CC(=C2)Cl)C(C1)C3=CC=CC4=C3OCC4 |
Synonymes |
8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine NO 0756 NO 756 NO-756 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





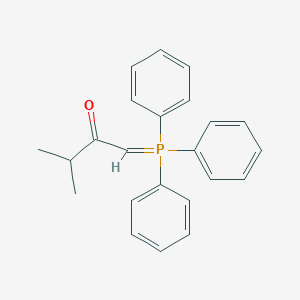
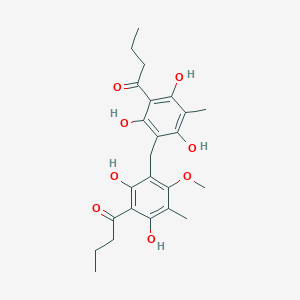


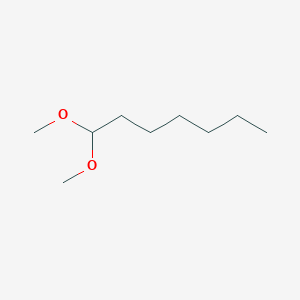

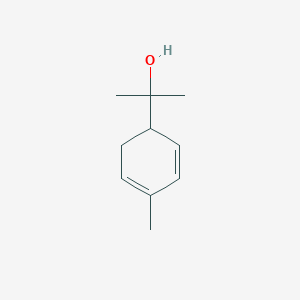
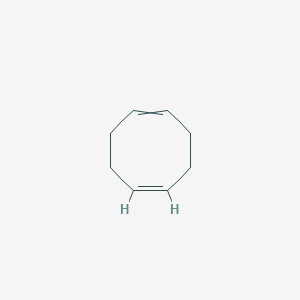
![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
